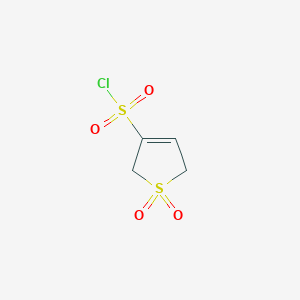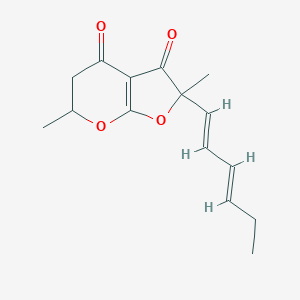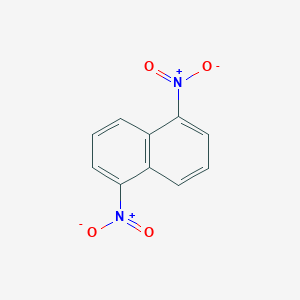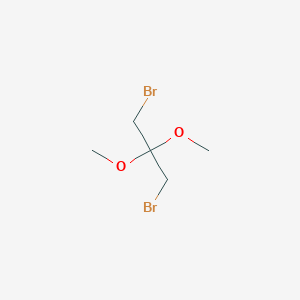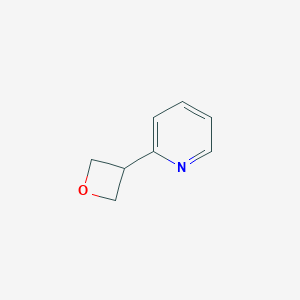
2-(Oxetan-3-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Oxetan-3-yl)pyridine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. Its unique structure and properties make it a promising candidate for the development of new drugs. In
Wissenschaftliche Forschungsanwendungen
2-(Oxetan-3-yl)pyridine has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. Its unique structure allows it to interact with specific targets in the body, making it a potential candidate for drug development.
Wirkmechanismus
The mechanism of action of 2-(Oxetan-3-yl)pyridine is not fully understood. However, it is believed to interact with specific targets in the body, leading to the modulation of various signaling pathways. It has been shown to inhibit the activity of certain enzymes, leading to the inhibition of tumor growth and the prevention of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the activity of acetylcholinesterase, leading to the prevention of Alzheimer's disease. Additionally, it has been shown to improve glucose metabolism, making it a potential candidate for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(Oxetan-3-yl)pyridine in lab experiments are its unique structure and properties, which allow it to interact with specific targets in the body. Its synthesis method is also relatively simple, making it easy to produce in large quantities. However, its limitations include its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
The future directions for 2-(Oxetan-3-yl)pyridine research include the development of new drugs based on its structure and properties. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases. Its unique structure also makes it a potential candidate for the development of new imaging agents for diagnostic purposes.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential applications in the field of medicinal chemistry. Its unique structure and properties make it a potential candidate for the development of new drugs and imaging agents. Further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 2-(Oxetan-3-yl)pyridine can be achieved through various methods. One of the most common methods involves the reaction of pyridine with 3-chlorooxetane in the presence of a base. Another method involves the reaction of pyridine with 3-hydroxyoxetane in the presence of a Lewis acid. Both methods yield high purity and yield of this compound.
Eigenschaften
CAS-Nummer |
117267-56-8 |
|---|---|
Molekularformel |
C8H9NO |
Molekulargewicht |
135.16 g/mol |
IUPAC-Name |
2-(oxetan-3-yl)pyridine |
InChI |
InChI=1S/C8H9NO/c1-2-4-9-8(3-1)7-5-10-6-7/h1-4,7H,5-6H2 |
InChI-Schlüssel |
HPTHLAAZJKETBM-UHFFFAOYSA-N |
SMILES |
C1C(CO1)C2=CC=CC=N2 |
Kanonische SMILES |
C1C(CO1)C2=CC=CC=N2 |
Synonyme |
Pyridine, 2-(3-oxetanyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






